molecular formula C13H18O2 B3241734 2-(Cyclopentylmethyl)-6-methoxyphenol CAS No. 148173-60-8

2-(Cyclopentylmethyl)-6-methoxyphenol

Cat. No.: B3241734
CAS No.: 148173-60-8
M. Wt: 206.28 g/mol
InChI Key: SQXHLJNRNADAFL-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)-6-methoxyphenol (C${13}$H${18}$O$_2$) is a phenolic derivative featuring a methoxy group at the 6-position and a cyclopentylmethyl substituent at the 2-position of the aromatic ring.

The methoxy group at position 6 contributes electron-donating effects, stabilizing the phenolic -OH group and influencing reactivity.

Properties

IUPAC Name

2-(cyclopentylmethyl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-12-8-4-7-11(13(12)14)9-10-5-2-3-6-10/h4,7-8,10,14H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXHLJNRNADAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 6-methoxyphenol with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclopentylmethyl-6-methoxycyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Cyclopentylmethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 2-(Cyclopentylmethyl)-6-methoxyphenol with structurally similar phenolic derivatives:

Compound Name Substituent at Position 2 Molecular Formula Key Properties Reference
2-[(Cyclopentylamino)methyl]-6-methoxyphenol Cyclopentylaminomethyl C${13}$H${19}$NO$_2$ Lipophilic; potential bioactivity inferred from analogs (e.g., antimicrobial)
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Schiff base (o-hydroxyphenyl) C${14}$H${13}$NO$_3$ Antioxidant activity : IC$_{50}$ = 12.5 μM (DPPH assay) ; stable up to 210°C
4-Allyl-2-(benzylaminomethyl)-6-methoxyphenol Benzylaminomethyl C${17}$H${19}$NO$_2$ Brine shrimp lethality : Active (LC$_{50}$ < 100 μg/mL)
2-[(E)-(4-Fluorobenzyl)iminomethyl]-6-methoxyphenol Fluorobenzyliminomethyl C${15}$H${14}$FNO$_2$ Structural rigidity due to fluorinated aryl group; crystallographically characterized
Key Observations:

Substituent Effects on Bioactivity: Aminomethyl derivatives (e.g., benzylaminomethyl in ) exhibit toxicity in brine shrimp assays, likely due to enhanced cellular uptake from lipophilic groups. Schiff bases (e.g., iminomethyl derivatives in ) show strong antioxidant activity, attributed to the electron-delocalizing imine (-C=N-) bond, which stabilizes radical intermediates .

Thermal Stability: Schiff bases like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol demonstrate thermal stability up to 210°C, making them suitable for high-temperature applications .

Structural Rigidity : Fluorinated analogs (e.g., ) exhibit rigid crystal structures due to steric and electronic effects, which could influence their binding to biological targets or metal ions .

Biological Activity

2-(Cyclopentylmethyl)-6-methoxyphenol is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging. Studies have shown that methoxyphenols can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in various cancer cell lines. For example, studies on related compounds have shown that they can significantly inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

Study 1: Antioxidant and Anti-inflammatory Properties

A study evaluated the antioxidant activity of 2-methoxyphenols, including derivatives of this compound. The results indicated a strong correlation between the structure of these compounds and their ability to scavenge free radicals and inhibit COX-2 activity. The IC50 values for antioxidant activity were determined using the DPPH assay, with promising results suggesting effective radical scavenging capabilities .

CompoundIC50 (µM)
This compoundTBD
Curcumin5
Dehydrodiisoeugenol10

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on the cytotoxic effects against various cancer cell lines (e.g., HepG2, A549) demonstrated that similar compounds could induce apoptosis through mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Cell LineInhibition Rate (%)IC50 (µM)
HepG299.986.92
A549100.078.99

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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